Methanesulfonic acid trans-2-(4-tert-butoxycarbonylamino-cyclohexyl)-ethyl ester
Overview
Description
Methanesulfonic acid trans-2-(4-tert-butoxycarbonylamino-cyclohexyl)-ethyl ester, abbreviated as MTBE-C6, is an ester compound derived from methanesulfonic acid and trans-2-(4-tert-butoxycarbonylamino-cyclohexyl)-ethyl alcohol. It is a colourless liquid with a boiling point of 178-180°C and a melting point of -27°C. MTBE-C6 has a wide range of applications in the scientific and research fields.
Scientific Research Applications
Overview of Methanesulfonic Acid Derivatives in Research
Genetic Effects of Ethyl Methanesulfonate (EMS)
EMS, a related compound, has shown mutagenic effects across various genetic test systems, indicating its use in genetic studies and understanding mutation mechanisms (Sega, 1984).
Utility and Safety of Sulfonic Acid Salts
Sulfonic acid salts, including those derived from methanesulfonic acid, play a critical role in the pharmaceutical industry. Their safety, regulatory concerns, and strategies to minimize potential genotoxic impurities have been extensively reviewed, highlighting their importance in drug development and safety assessments (Elder & Snodin, 2009).
Control and Analysis of Alkyl Esters of Alkyl and Aryl Sulfonic Acids
This research focuses on the regulatory guidelines and scientific literature concerning the control and analysis of potential genotoxic impurities in active pharmaceutical ingredients (APIs), emphasizing the significance of accurate analytical methods in ensuring the safety and efficacy of pharmaceuticals (Elder, Teasdale, & Lipczynski, 2008).
Application in Methane Utilization and Conversion
Studies have explored the biotechnological applications of methanotrophs (bacteria that use methane as a carbon source) in producing valuable products from methane. This research highlights the potential of using methane, a simple and abundant gas, as a raw material for producing a variety of chemicals and fuels through biological processes (Strong, Xie, & Clarke, 2015).
properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]ethyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO5S/c1-14(2,3)20-13(16)15-12-7-5-11(6-8-12)9-10-19-21(4,17)18/h11-12H,5-10H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAZODDQBCCEBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CCOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methanesulfonic acid trans-2-(4-tert-butoxycarbonylamino-cyclohexyl)-ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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